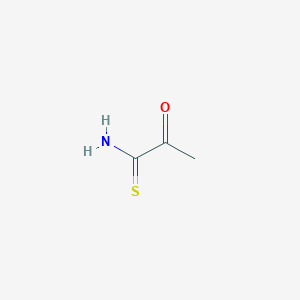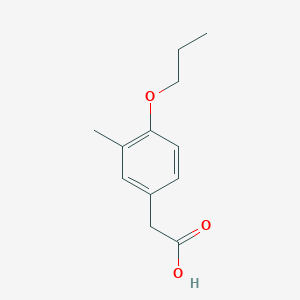![molecular formula C19H18N4O2S B2486615 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013816-98-2](/img/structure/B2486615.png)
1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazole ring
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting o-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The benzothiazole and pyrazole rings are coupled using a suitable linker, such as a carboxamide group, under appropriate conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
- 1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-3-carboxamide
- 1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide
These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(2)16-10-15(18(24)20-11-13-6-5-9-25-13)22-23(16)19-21-14-7-3-4-8-17(14)26-19/h3-10,12H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECXMRHQCOWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2486534.png)
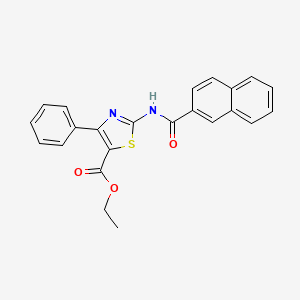
![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)
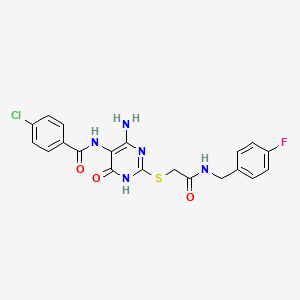
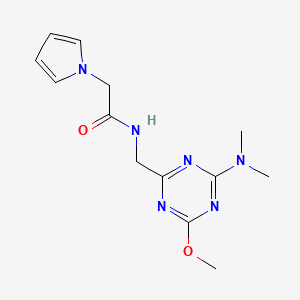
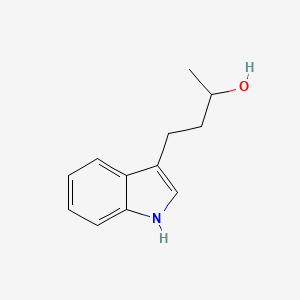
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)
![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)
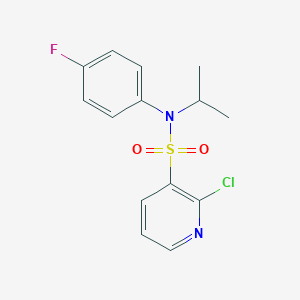
![4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2486550.png)
